Peroxyfluor 1

説明

特性

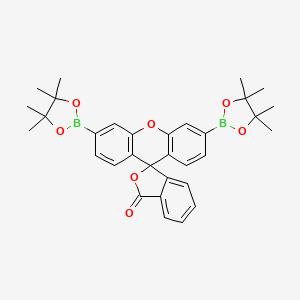

分子式 |

C32H34B2O7 |

|---|---|

分子量 |

552.2 g/mol |

IUPAC名 |

3',6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C32H34B2O7/c1-28(2)29(3,4)39-33(38-28)19-13-15-23-25(17-19)36-26-18-20(34-40-30(5,6)31(7,8)41-34)14-16-24(26)32(23)22-12-10-9-11-21(22)27(35)37-32/h9-18H,1-8H3 |

InChIキー |

VXEWNNJWGHKNQG-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)B6OC(C(O6)(C)C)(C)C)C7=CC=CC=C7C(=O)O4 |

製品の起源 |

United States |

Foundational & Exploratory

The Mechanism of Peroxyfluor 1: A Technical Guide for Cellular Hydrogen Peroxide Detection

Peroxyfluor 1 (PF1) is a first-generation, cell-permeable fluorescent probe designed for the specific detection of hydrogen peroxide (H₂O₂) in living biological systems. Its development has been pivotal in advancing the understanding of H₂O₂ not only as a marker for oxidative stress but also as a crucial second messenger in cellular signal transduction. This guide provides an in-depth look at the core mechanism, experimental protocols, and signaling context for researchers utilizing this chemical tool.

Core Mechanism: Chemoselective Boronate Deprotection

The functionality of this compound is based on a highly selective chemical reaction known as boronate deprotection.[1][2] In its native state, PF1 is a colorless and non-fluorescent molecule.[3] This is because the core fluorophore, fluorescein (B123965), is locked in a closed, non-fluorescent lactone structure by two boronic ester groups.[3][4]

The presence of hydrogen peroxide triggers a chemoselective, hydrolytic deprotection of these boronate esters.[2][3] H₂O₂ specifically oxidizes the boronates, causing them to be cleaved from the xanthenone core. This cleavage allows the molecule to undergo a structural transformation into its open, highly fluorescent quinoid form, which is fluorescein.[3][5] This process results in a significant increase in green fluorescence, which can be over 1000-fold.[3]

A key advantage of this mechanism is its exceptional selectivity for H₂O₂ over other biologically relevant reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] PF1 exhibits a greater than 500-fold preferential response to H₂O₂ compared to species such as superoxide (B77818) (O₂•–), nitric oxide (NO), tert-butylhydroperoxide (TBHP), hypochlorite (B82951) (HOCl), and hydroxyl radical (•OH).[2][3] This selectivity is crucial for accurately attributing the fluorescent signal to the presence of H₂O₂ within the complex chemical environment of a cell.

Application in Cellular Signaling Pathways

Hydrogen peroxide is now recognized as a key signaling molecule produced by the activation of NADPH oxidase (NOX) complexes in response to various stimuli, including peptide growth factors, cytokines, and neurotransmitters.[3] this compound and its derivatives are instrumental in visualizing this endogenous H₂O₂ production in living cells.

A well-studied example is the signaling cascade initiated by the epidermal growth factor (EGF). The binding of EGF to its receptor (EGFr) triggers the receptor's tyrosine kinase activity, which in turn activates the phosphoinositide 3-kinase (PI3K) pathway.[3] This cascade leads to the assembly and activation of a NOX complex, which then generates H₂O₂. This H₂O₂ can be detected by probes like PF1, providing direct evidence of its role in the signaling pathway.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound.

Table 1: Spectroscopic Properties

| Property | Wavelength (nm) | Notes |

| Excitation (Ex) | ~450[6] | Optimal excitation for the fluorescein product. |

| Emission (Em) | ~530[6] | Peak green fluorescence emission of the product. |

Table 2: Experimental Parameters and Selectivity

| Parameter | Value | Notes |

| Working Concentration | 5 µM[6] | Typical concentration for live cell imaging. |

| H₂O₂ Concentration for Stimulation | 10 - 100 µM[6] | Range for inducing a detectable response. |

| Incubation Time (Probe) | 5 - 10 minutes[6] | For loading the probe into live cells. |

| Incubation Time (H₂O₂) | 15 - 30 minutes[6] | For stimulation before imaging. |

| Selectivity vs. other ROS | >500-fold[3] | Highly selective for H₂O₂ over other reactive species. |

| Fluorescence Increase | >1000-fold[3] | Upon reaction with H₂O₂. |

Experimental Protocols

This section outlines a general protocol for using this compound to detect H₂O₂ in cultured mammalian cells.

Reagent Preparation

-

Stock Solution: Prepare a 5 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C, protected from light and moisture.[6] Stock solutions are typically stable for 1 month at -20°C and 6 months at -80°C.[6]

-

Working Solution: Immediately before use, dilute the stock solution to a final working concentration of 5 µM in a suitable aqueous buffer (e.g., PBS) or cell culture medium.[6] Ensure the final DMSO concentration is kept low (typically ≤ 0.1%) to avoid cellular toxicity.

Cell Culture and Probe Loading

-

Cell Plating: Plate adherent cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy 1-2 days prior to the experiment, aiming for 70-90% confluency.[4]

-

Probe Incubation: Remove the cell culture medium and replace it with the 5 µM PF1 working solution. Incubate the cells for 5-10 minutes at 37°C, protected from light.[6]

H₂O₂ Stimulation and Imaging

-

Induction of H₂O₂: After probe loading, cells can be treated to induce H₂O₂ production. This can be achieved by:

-

Fluorescence Detection: Image the cells using fluorescence microscopy (e.g., confocal microscopy).[2]

References

- 1. A selective, cell-permeable optical probe for hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acsu.buffalo.edu [acsu.buffalo.edu]

- 3. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity-Based Sensing for Chemistry-Enabled Biology: Illuminating Principles, Probes, and Prospects for Boronate Reagents for Studying Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Unveiling the Mechanism of Peroxyfluor 1: A Technical Guide to Hydrogen Peroxide Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles behind Peroxyfluor 1 (PF1), a highly selective fluorescent probe for the detection of hydrogen peroxide (H₂O₂). We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols to facilitate its effective use in research and development.

Core Principle: Boronate Deprotection as a Selective Trigger

This compound is a cell-permeable molecule designed for the specific detection of hydrogen peroxide in biological systems.[1][2] Its innovative detection mechanism relies on the chemoselective oxidation of a boronate ester by H₂O₂.[1][3][4] In its native state, the boronate groups on the this compound molecule quench its fluorescence.[5] Upon reaction with hydrogen peroxide, the boronate esters are converted to phenols. This chemical transformation results in the release of the highly fluorescent molecule, fluorescein (B123965), leading to a significant increase in fluorescence intensity.[5][6] This "turn-on" fluorescent response is highly specific for H₂O₂, with minimal reactivity towards other reactive oxygen species (ROS) such as superoxide, nitric oxide, and hydroxyl radicals.[1][4]

Signaling Pathway and Mechanism of Action

The detection of hydrogen peroxide by this compound is a direct chemical reaction that transforms the non-fluorescent probe into a fluorescent product. The key steps are:

-

Nucleophilic Attack: Hydrogen peroxide acts as a nucleophile, attacking the electrophilic boron atom of the boronate ester in this compound.[3]

-

Oxidative Deprotection: This initiates an oxidative deprotection of the boronate group.

-

Phenol Formation and Lactone Opening: The boronate is converted to a phenol, and a concomitant lactone opening occurs.[6]

-

Fluorescence Emission: This structural change yields the highly fluorescent fluorescein molecule, which can be detected spectroscopically.[5][6]

Quantitative Data Summary

The photophysical and chemical properties of this compound are critical for its application. The following table summarizes the key quantitative data for this probe.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~450 nm | [1][2] |

| Emission Wavelength (λem) | ~515-530 nm | [2] |

| Fluorescence Increase | >1000-fold upon reaction with H₂O₂ | [6] |

| Cell Permeability | Yes | [1][2] |

| Selectivity | High for H₂O₂ over other ROS | [1][4] |

Experimental Protocols

In Vitro Spectroscopic Analysis of this compound Response to H₂O₂

This protocol outlines the steps for characterizing the fluorescent response of this compound to a known concentration of hydrogen peroxide in an aqueous buffer.

Materials:

-

This compound (PF1) stock solution (e.g., 1 mM in DMSO)

-

Hydrogen peroxide (H₂O₂) stock solution (e.g., 10 mM in water)

-

Aqueous buffer (e.g., 20 mM HEPES, pH 7.0)

-

Fluorometer and appropriate cuvettes or microplates

Procedure:

-

Prepare a working solution of this compound: Dilute the PF1 stock solution in the aqueous buffer to a final concentration of 5 µM.

-

Initial Fluorescence Measurement (Baseline): Transfer the 5 µM PF1 solution to a cuvette or microplate well and measure the initial fluorescence intensity using an excitation wavelength of 450 nm and recording the emission spectrum from 500 nm to 600 nm. The emission maximum should be around 515 nm.

-

Addition of Hydrogen Peroxide: To the same sample, add a specific concentration of hydrogen peroxide. For a robust response, a final concentration of 100 µM H₂O₂ can be used.[1]

-

Incubation: Incubate the mixture at room temperature for a defined period, for example, 30 minutes, protected from light.[1]

-

Final Fluorescence Measurement: After incubation, measure the fluorescence intensity again using the same instrument settings as in step 2.

-

Data Analysis: Calculate the fold-increase in fluorescence by dividing the final fluorescence intensity at the emission maximum by the initial baseline fluorescence intensity.

Detection of Intracellular H₂O₂ in Living Cells

This protocol provides a general workflow for using this compound to visualize changes in intracellular hydrogen peroxide levels in cultured cells.

Materials:

-

Cultured cells grown on glass-bottom dishes or appropriate imaging plates

-

This compound (PF1) stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS) or other suitable imaging buffer

-

Hydrogen peroxide (H₂O₂) or a stimulus known to induce H₂O₂ production

-

Fluorescence microscope with appropriate filter sets (e.g., for GFP or FITC)

Procedure:

-

Cell Preparation: Grow cells to the desired confluency in a suitable imaging vessel.

-

Loading with this compound: Dilute the this compound stock solution in cell culture medium to a final working concentration of 5 µM.[2] Remove the existing culture medium from the cells and replace it with the PF1-containing medium.

-

Incubation: Incubate the cells for 5-10 minutes at 37°C in a CO₂ incubator to allow for probe loading.[2]

-

Washing (Optional but Recommended): Gently wash the cells with warm PBS or imaging buffer to remove excess extracellular probe.

-

Baseline Imaging: Acquire baseline fluorescence images of the cells using the appropriate filter set (Excitation: ~450 nm, Emission: ~515 nm).

-

Stimulation: Treat the cells with a stimulus to induce H₂O₂ production (e.g., add 10-100 µM H₂O₂ to the imaging buffer) and incubate for 15-30 minutes.[2]

-

Post-Stimulation Imaging: Acquire fluorescence images at various time points after stimulation to monitor the change in intracellular fluorescence.

-

Image Analysis: Quantify the changes in fluorescence intensity within the cells or specific subcellular regions using appropriate image analysis software.

References

- 1. acsu.buffalo.edu [acsu.buffalo.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronate-based fluorescent probes for imaging cellular hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Palette of Fluorescent Probes with Varying Emission Colors for Imaging Hydrogen Peroxide Signaling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronate Oxidation as a Bioorthogonal Reaction Approach for Studying the Chemistry of Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]

Peroxyfluor 1: A Technical Guide to its Chemical Structure, Properties, and Applications in Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxyfluor 1 (PF1) is a first-generation, cell-permeable, green-fluorescent probe designed for the selective detection of hydrogen peroxide (H₂O₂) in living cells.[1][2] Its utility in biological research stems from a unique mechanism of action that confers high selectivity for H₂O₂ over other reactive oxygen species (ROS).[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on experimental protocols and data presentation for researchers in the fields of cell biology, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a derivative of the well-known fluorophore, fluorescein (B123965). The core chemical modification that imparts its functionality is the presence of two boronate ester groups attached to the xanthene core of the fluorescein molecule.[5][6] In its native state, these boronate groups lock the molecule in a non-fluorescent, closed-lactone form.[7][8]

The key innovation of this compound lies in its selective reactivity with hydrogen peroxide. In the presence of H₂O₂, the boronate esters undergo an oxidative deprotection reaction, cleaving the boron-carbon bond and yielding the highly fluorescent, open-quinoid form of fluorescein.[5][6][7] This "turn-on" fluorescence response is directly proportional to the concentration of H₂O₂.[7]

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₄B₂O₇ | Inferred from structure |

| Appearance | Typically a solid | N/A |

| Solubility | Soluble in DMSO | [1] |

| Excitation Wavelength (Ex) | ~450 nm | [1][2] |

| Emission Wavelength (Em) | ~515-530 nm | [1][8] |

| Quantum Yield (in presence of H₂O₂) | Similar to fluorescein | [7] |

| Selectivity | High for H₂O₂ over other ROS (e.g., O₂⁻, NO, ONOO⁻) | [2][3][4] |

Mechanism of Action: H₂O₂ Detection

The detection of hydrogen peroxide by this compound is a chemoselective process. The boronate esters act as "protecting groups" that quench the fluorescence of the fluorescein core. The reaction with H₂O₂ removes these protecting groups, leading to a significant increase in fluorescence intensity. This mechanism provides a high degree of selectivity, as other reactive oxygen species do not typically induce this specific chemical transformation.[2][3][4]

Experimental Protocols

Synthesis of this compound

While detailed, step-by-step synthesis protocols are often proprietary, the general synthetic route for this compound and its analogs involves the modification of a fluorescein precursor. A plausible two-step synthesis, adapted from the preparation of similar compounds, is outlined below. This should be considered a general guide and may require optimization.

Step 1: Triflation of Fluorescein. Fluorescein is reacted with a triflating agent, such as N-phenyl-bis(trifluoromethanesulfonimide), in the presence of a base like diisopropylethylamine (DIPEA) in an appropriate solvent (e.g., DMF). This step converts the hydroxyl groups of fluorescein into triflate leaving groups.

Step 2: Palladium-Catalyzed Borylation. The resulting fluorescein ditriflate is then subjected to a palladium-catalyzed cross-coupling reaction with a boron source, such as bis(pinacolato)diboron. This reaction, typically carried out in a solvent like 1,4-dioxane (B91453) with a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate), installs the boronate ester groups to yield this compound.

Cellular Imaging of Hydrogen Peroxide

The following protocol provides a general workflow for using this compound to detect intracellular H₂O₂. Optimization of concentrations and incubation times is recommended for specific cell types and experimental conditions.

Materials:

-

This compound stock solution (e.g., 1-10 mM in DMSO)

-

Cultured cells on a suitable imaging substrate (e.g., glass-bottom dishes)

-

Phosphate-buffered saline (PBS) or other appropriate imaging buffer

-

Cell culture medium

-

Fluorescence microscope with appropriate filters for green fluorescence (e.g., FITC/GFP channel)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency (typically 70-80%).

-

Probe Loading:

-

Prepare a working solution of this compound in pre-warmed cell culture medium or imaging buffer. The final concentration typically ranges from 1 to 10 µM.

-

Remove the existing culture medium and wash the cells once with warm PBS.

-

Add the this compound working solution to the cells.

-

-

Incubation: Incubate the cells with the this compound solution for 30-60 minutes at 37°C in a CO₂ incubator.

-

Washing: Gently wash the cells two to three times with warm PBS or imaging buffer to remove any excess, unloaded probe.

-

Imaging:

-

Immediately image the cells using a fluorescence microscope.

-

Excite the sample at approximately 450 nm and collect the emission at around 515-530 nm.

-

Acquire images for both control (unstimulated) and treated (e.g., with an H₂O₂-inducing agent) cells for comparison.

-

References

- 1. A selective, cell-permeable optical probe for hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Red-Emitting Naphthofluorescein-Based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Activity-Based Sensing for Chemistry-Enabled Biology: Illuminating Principles, Probes, and Prospects for Boronate Reagents for Studying Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Palette of Fluorescent Probes with Varying Emission Colors for Imaging Hydrogen Peroxide Signaling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Peroxyfluor-1 Boronate Deprotection Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Peroxyfluor-1 (PF1) boronate deprotection mechanism, a cornerstone in the selective detection of hydrogen peroxide (H₂O₂) in living systems. The guide details the underlying chemical principles, quantitative performance metrics, experimental protocols, and visual representations of the mechanism and its application.

Core Mechanism of Peroxyfluor-1 Deprotection

Peroxyfluor-1 (PF1) is a fluorescent probe designed for the highly selective detection of hydrogen peroxide.[1][2][3][4][5][6] In its native state, PF1 is in a non-fluorescent, closed lactone form due to the presence of boronate ester groups.[3] The deprotection mechanism is a chemoselective reaction initiated by hydrogen peroxide, which converts PF1 into the highly fluorescent molecule, fluorescein (B123965).[1][7] This process offers a significant advantage over other reactive oxygen species (ROS) detection methods that often suffer from a lack of specificity.[2][3][5][6]

The deprotection is a two-step process:

-

Nucleophilic Attack: The process begins with the nucleophilic addition of hydrogen peroxide to the boron atom of the boronate ester. This forms a transient, unstable tetrahedral boronate-peroxide intermediate.

-

Oxidative Deprotection and Rearrangement: This intermediate undergoes oxidative cleavage. This is followed by a 1,2-migration of the aryl group from the boron to the oxygen atom, and subsequent hydrolysis. This sequence of reactions removes the boronate group and replaces it with a hydroxyl group (a phenol).

This conversion from a boronate to a phenol (B47542) disrupts the lactone structure, leading to the formation of the open and highly fluorescent fluorescein.[3] The overall reaction is highly specific to H₂O₂ due to its unique reactivity with boronate esters, a characteristic not shared by other ROS such as superoxide (B77818) (O₂⁻), nitric oxide (NO), or the hydroxyl radical (•OH).[1][2][3][4][5][6][7]

Quantitative Data

The performance of Peroxyfluor-1 and its analogs is characterized by high selectivity and a significant fluorescence turn-on response. The following tables summarize key quantitative data gathered from various studies.

| Parameter | Value | Reference |

| Selectivity for H₂O₂ | >500-fold higher response for H₂O₂ compared to other ROS (O₂⁻, NO, ⁻OCl, •OH, t-BuOOH) | [1][7] |

| Fluorescence Increase | >1000-fold increase upon reaction with H₂O₂ | |

| Excitation Wavelength (λex) | ~450 nm | [1][7] |

| Emission Wavelength (λem) | ~515 nm (characteristic of fluorescein) | |

| Observed Rate Constant (k_obs) for NPF1 * | 3.1(1) × 10⁻⁴ s⁻¹ | [8] |

Note: NPF1 (Naphtho-Peroxyfluor-1) is a red-emitting analog of PF1. The rate constant is provided as an illustrative example of the reaction kinetics.

| Reactive Oxygen Species (ROS) | Relative Fluorescence Response (compared to H₂O₂) | Reference |

| Hydrogen Peroxide (H₂O₂) | 1.0 | [1][7] |

| Superoxide (O₂⁻) | <0.002 | [1][7] |

| Nitric Oxide (NO) | <0.002 | [1][7] |

| Hypochlorite (⁻OCl) | <0.002 | [1][7] |

| tert-Butyl hydroperoxide (t-BuOOH) | <0.002 | [1][7] |

| Hydroxyl Radical (•OH) | ~0.3 | [1][7] |

| Peroxynitrite (ONOO⁻) | Not specified, but boronate probes are known to react |

Experimental Protocols

Synthesis of Peroxyfluor-1 (PF1)

The synthesis of PF1 involves a multi-step process, beginning with the synthesis of a diiodofluoran intermediate, followed by a palladium-catalyzed borylation reaction.

Step 1: Synthesis of 3',6'-Diiodofluoran

-

Combine 3-iodophenol (B1680319) (2.0 eq) and phthalic anhydride (B1165640) (1.0 eq) in a heavy-walled flask.

-

Add methanesulfonic acid as a solvent and catalyst.

-

Heat the mixture at 135 °C for 48 hours behind a blast shield.

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the crude product, wash with water, and dry.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 3',6'-diiodofluoran.

Step 2: Synthesis of Peroxyfluor-1

-

Dissolve 3',6'-diiodofluoran in a suitable solvent such as dioxane.

-

Add bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source.

-

Add a palladium catalyst, such as Pd(dppf)Cl₂, and a base, such as potassium acetate (B1210297) (KOAc).

-

Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-90 °C for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography on silica gel to obtain Peroxyfluor-1.

General Protocol for H₂O₂ Detection using PF1 in Solution

-

Prepare a stock solution of PF1 (e.g., 1-10 mM) in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO).

-

Prepare a working solution of PF1 (e.g., 5 µM) in an aqueous buffer (e.g., 20 mM HEPES, pH 7.0).

-

Record the baseline fluorescence spectrum of the PF1 working solution using a fluorometer (λex = 450 nm, λem = 480-600 nm).

-

Add a known concentration of H₂O₂ to the PF1 solution.

-

Record the fluorescence spectra at various time points to monitor the reaction progress.

-

For selectivity studies, repeat step 4 with other ROS at equivalent or higher concentrations.

Protocol for Cellular Imaging of H₂O₂ with PF1

-

Culture cells (e.g., HEK 293T or HeLa cells) on glass-bottom dishes suitable for microscopy.

-

Prepare a loading solution of PF1 (e.g., 5 µM) in cell culture medium.

-

Remove the culture medium from the cells and wash with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Incubate the cells with the PF1 loading solution for 15-30 minutes at 37 °C.

-

Wash the cells with fresh culture medium or buffer to remove excess probe.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation ~488 nm, emission ~500-550 nm).

-

To induce H₂O₂ production, treat the cells with a stimulant (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA) or add exogenous H₂O₂.

-

Acquire images at different time points after stimulation to visualize the increase in intracellular fluorescence, indicating H₂O₂ production.

Mandatory Visualizations

Deprotection Mechanism of Peroxyfluor-1

Caption: The reaction mechanism of Peroxyfluor-1 with hydrogen peroxide.

Experimental Workflow for Cellular H₂O₂ Detection

Caption: A typical workflow for detecting cellular H₂O₂ using Peroxyfluor-1.

References

- 1. escholarship.org [escholarship.org]

- 2. acsu.buffalo.edu [acsu.buffalo.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronate-based fluorescent probes for imaging cellular hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modifications of boronic ester pro-chelators triggered by hydrogen peroxide tune reactivity to inhibit metal-promoted oxidative stress - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. A Red-Emitting Naphthofluorescein-Based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

Peroxyfluor 1: A Technical Guide to a Pioneering Hydrogen Peroxide Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Peroxyfluor 1 (PF1), a first-generation, cell-permeable, green-fluorescent probe for the detection of hydrogen peroxide (H₂O₂). Its development marked a significant advancement in the ability to selectively visualize H₂O₂ in living cells, paving the way for a deeper understanding of the roles of this reactive oxygen species (ROS) in both physiological and pathological processes. This document details the probe's mechanism of action, key quantitative characteristics, and detailed experimental protocols for its application.

Discovery and Core Principles

This compound was developed as part of a new class of fluorescent probes for hydrogen peroxide, known as the Peroxysensor family.[1] The core innovation behind PF1 is its unique boronate deprotection mechanism.[1][2][3] This chemoselective strategy confers a high degree of selectivity for H₂O₂ over other ROS, such as superoxide, nitric oxide, tert-butyl hydroperoxide, and hydroxyl radicals.[1][2][3] This specificity is a critical advantage over older, less specific oxidation-based dyes.

The probe is designed to be cell-permeable, allowing for the direct imaging of intracellular H₂O₂ fluctuations.[1][4] In its native state, the boronate-caged PF1 is in a "closed" lactone form and is virtually non-fluorescent.[5] Upon reaction with H₂O₂, the boronate groups are cleaved, leading to the release of the highly fluorescent fluorescein (B123965) molecule.[6] This "turn-on" fluorescent response enables the detection of micromolar changes in H₂O₂ concentrations within living cells.[1]

Mechanism of Action: Boronate Deprotection

The signaling pathway of this compound is a straightforward yet elegant chemical transformation. The process can be visualized as a two-step conversion initiated by the presence of hydrogen peroxide.

Caption: H₂O₂-mediated conversion of this compound to fluorescent fluorescein.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: Spectral Properties

| Property | Wavelength (nm) |

| Excitation Maximum (Ex) | ~450[4] |

| Emission Maximum (Em) | ~530[4] |

| Alternate Excitation Range | 381-450[4] |

| Alternate Emission Range | 496-570[4] |

Table 2: In Vitro Performance

| Parameter | Value | Conditions |

| Fluorescence Increase | > 25-fold | 5 µM PF1 with 100 µM H₂O₂ in 20 mM HEPES, pH 7[1] |

| Observed Rate Constant (k_obs) | 5.4 x 10⁻⁴ s⁻¹ | Reaction with H₂O₂ |

Experimental Protocols

The following are detailed methodologies for the preparation and application of this compound for cellular imaging.

Preparation of Stock and Working Solutions

a. Stock Solution (5 mM)

-

Procedure:

-

Allow the vial of solid this compound to equilibrate to room temperature before opening.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve a 5 mM concentration.

-

Vortex thoroughly until the probe is completely dissolved.

-

-

Storage:

b. Working Solution (5 µM)

-

Diluent: Phosphate-buffered saline (PBS) or cell culture medium.[4]

-

Procedure:

-

Dilute the 5 mM stock solution to a final working concentration of 5 µM in the desired diluent.

-

For example, to prepare 1 mL of 5 µM working solution, add 1 µL of the 5 mM stock solution to 999 µL of PBS or media.

-

-

Important Considerations:

Cellular Staining and Imaging Workflow

The following workflow outlines the general steps for staining live cells with this compound and subsequent imaging.

Caption: General workflow for staining and imaging live cells with this compound.

a. Cell Staining Protocol

-

Culture cells to the desired confluency on a suitable imaging plate or coverslip.

-

Remove the culture medium.

-

Wash the cells once with warm PBS or culture medium.

-

Add the 5 µM this compound working solution to the cells.

-

Incubate for 5-10 minutes at 37°C.[4]

b. Induction of H₂O₂ Production and Imaging

-

After the initial incubation with PF1, introduce the experimental stimulus or a positive control of exogenous H₂O₂ (typically 10-100 µM).[4]

-

Incubate for an additional 15-30 minutes.[4]

-

Image the cells using fluorescence microscopy with appropriate filter sets (Excitation: ~450 nm, Emission: ~530 nm).[4] Confocal or two-photon microscopy can also be utilized for higher resolution imaging.[1]

Synthesis of this compound

This compound is synthesized from fluorescein. A common synthetic route involves the conversion of 3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one (fluoran) to Bis(pinacolatoboron)fluoran.[1] A functionalized analogue can be synthesized from 3-iodophenol (B1680319) and 1,2,4-benzenetricarboxylic acid.[7] While detailed, multi-step synthesis protocols are beyond the scope of this guide, they are available in the primary literature.[1][7]

Broader Context and Related Probes

PF1 is a foundational member of a larger family of boronate-based probes. This family includes probes with different spectral properties, such as Peroxyresorufin-1 (PR1) for red fluorescence and Peroxyxanthone-1 (PX1) for blue fluorescence, allowing for multicolor imaging experiments.[1] Additionally, second-generation probes like Naphtho-Peroxyfluor-1 (NPF1) have been developed with red-shifted excitation and emission profiles for imaging in the far-red region of the spectrum.[8][9]

Conclusion

This compound remains a valuable and widely used tool for the investigation of hydrogen peroxide in cellular biology. Its high selectivity, cell permeability, and "turn-on" fluorescence provide a robust method for imaging H₂O₂ dynamics. By understanding its mechanism, quantitative properties, and adhering to optimized experimental protocols, researchers can effectively leverage PF1 to explore the multifaceted roles of H₂O₂ in health and disease.

References

- 1. acsu.buffalo.edu [acsu.buffalo.edu]

- 2. A selective, cell-permeable optical probe for hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Palette of Fluorescent Probes with Varying Emission Colors for Imaging Hydrogen Peroxide Signaling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.unh.edu [scholars.unh.edu]

- 8. A Red-Emitting Naphthofluorescein-Based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A red-emitting naphthofluorescein-based fluorescent probe for selective detection of hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to First-Generation Hydrogen Peroxide Fluorescent Probes

Introduction

Hydrogen peroxide (H₂O₂) is a pivotal reactive oxygen species (ROS) in cellular biology. Historically viewed as a mere toxic byproduct of aerobic metabolism, H₂O₂ is now recognized as a critical second messenger in a multitude of signal transduction pathways, modulating processes from immune responses to cell proliferation and differentiation. To unravel its complex roles, researchers require tools that can detect H₂O₂ with high specificity and spatiotemporal resolution within the complex environment of a living cell. First-generation fluorescent probes, primarily those based on a boronate deprotection mechanism, represent a foundational technology developed to meet this need. This guide provides an in-depth overview of these core probes, their underlying chemistry, quantitative characteristics, and practical application.

The Core Technology: Boronate Deprotection

The cornerstone of first-generation H₂O₂ probes is the chemoselective oxidation of an aryl boronate to a phenol.[1] In their native state, the probes are designed so that the boronate group "cages" a fluorophore, rendering it in a non-fluorescent or weakly fluorescent form, often by forcing it into a closed lactone structure.[2] Hydrogen peroxide is a potent nucleophile that selectively attacks the electrophilic boron atom. This initiates an irreversible oxidative deprotection, converting the boronate ester into a hydroxyl group.[3] This conversion uncages the fluorophore, restoring its conjugation and leading to a significant "turn-on" fluorescent signal.[2] This reaction is highly selective for H₂O₂ over other biologically prevalent ROS, such as superoxide (B77818) and nitric oxide.[1][4]

Key First-Generation Probes: The Peroxysensor Family

The first wave of these sensors, often called the "Peroxysensor" family, introduced a palette of probes with varying spectral properties, allowing for greater experimental flexibility.[5] The primary members are:

-

Peroxyfluor-1 (PF1): A green-fluorescent probe based on the fluorescein (B123965) scaffold.[2] Upon reaction with H₂O₂, PF1 is converted to the highly fluorescent fluorescein molecule.[6]

-

Peroxyresorufin-1 (PR1): A red-fluorescent probe built upon the resorufin (B1680543) fluorophore.[5] It provides a turn-on response in the longer wavelength region, which can help minimize background autofluorescence from cells.[5]

-

Peroxyxanthone-1 (PX1): A blue-fluorescent probe derived from a xanthone (B1684191) core.[5] It responds to H₂O₂ with an increase in blue fluorescence.[5]

These boronate-based probes are cell-permeable, enabling the detection of micromolar changes in intracellular H₂O₂ concentrations using techniques like confocal microscopy.[5]

Quantitative Data Summary

The photophysical and kinetic properties of the core first-generation probes are summarized below. The quantum yield (Φ) refers to the fluorescent product generated after the reaction with H₂O₂.

| Probe | Fluorophore Core | λex (nm) | λem (nm) | Quantum Yield (Φ) of Product | Limit of Detection (LOD) | Observed Rate Constant (k_obs, s⁻¹) |

| Peroxyfluor-1 (PF1) | Fluorescein | ~450-494 | ~515-521 | ~0.92[4] | ~100-200 nM | 5.4 (± 0.1) x 10⁻⁴ |

| Peroxyresorufin-1 (PR1) | Resorufin | ~530-560 | ~585 | N/A | ~100-200 nM | 1.0 (± 0.1) x 10⁻³ |

| Peroxyxanthone-1 (PX1) | Xanthone | ~350-400 | ~450 | N/A | ~100-200 nM | 6.1 (± 0.1) x 10⁻⁴ |

Signaling Pathway Context

First-generation probes are valuable for visualizing H₂O₂ produced during cellular signaling events. For example, stimulation of cells with epidermal growth factor (EGF) can activate NADPH oxidase (NOX) enzymes, leading to a burst of H₂O₂ that can be detected by these probes.

Experimental Protocols

Protocol 1: General Cellular Imaging with PF1

This protocol provides a general guideline for staining live cells with Peroxyfluor-1 (PF1) to detect exogenous or endogenous H₂O₂.

Materials:

-

Peroxyfluor-1 (PF1)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium (e.g., DMEM)

-

Cells cultured on glass-bottom dishes suitable for microscopy

-

H₂O₂ solution (for positive control)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1 to 10 mM stock solution of PF1 in anhydrous DMSO.

-

Aliquot into small volumes and store at -20°C, protected from light and moisture.[7]

-

-

Cell Staining:

-

Grow cells to the desired confluency (typically 50-70%) on imaging dishes.

-

Remove the culture medium and wash the cells once with warm PBS or HBSS.

-

Prepare the loading buffer by diluting the PF1 stock solution to a final working concentration of 5-10 µM in serum-free medium or buffer (e.g., HBSS).[7]

-

Incubate the cells with the PF1 loading buffer for 15-30 minutes at 37°C, protected from light.[7]

-

-

Cell Treatment and Imaging:

-

After incubation, gently wash the cells two to three times with warm buffer to remove excess probe.

-

Add fresh buffer or medium back to the cells.

-

For endogenous detection, proceed directly to imaging. For exogenous detection (positive control), treat the cells with 10-100 µM H₂O₂ for 15-30 minutes prior to or during imaging.[6][7]

-

Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (Excitation: ~490 nm; Emission: ~515 nm).

-

Protocol 2: Representative Synthesis of Peroxyfluor-1 (PF1)

The synthesis of PF1 is a multi-step process. This protocol is a high-level summary adapted from published literature.[8]

Step 1: Synthesis of 3',6'-Diiodofluoran

-

3-iodophenol and phthalic anhydride (B1165640) are heated in methanesulfonic acid at high temperature (e.g., 135°C) for an extended period (e.g., 48 hours).[8]

-

The resulting mixture is poured into an ice slurry to precipitate the product, which is then collected via vacuum filtration.

Step 2: Borylation to Yield Peroxyfluor-1

-

The 3',6'-Diiodofluoran is reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a suitable solvent like 1,4-dioxane.

-

The reaction is heated under an inert atmosphere (e.g., 80-100°C) for several hours.

-

The final product (PF1) is purified from the reaction mixture using column chromatography.[8]

Conclusion

First-generation hydrogen peroxide probes based on the boronate deprotection strategy were a significant advancement, offering a highly selective method for visualizing H₂O₂ in living cells. The Peroxysensor family (PF1, PR1, PX1) provided a foundational toolkit with a range of colors for biological imaging. While effective for detecting relatively high, stress-induced levels of H₂O₂, their reaction kinetics and sensitivity sometimes fall short for imaging the subtle, low-level H₂O₂ fluxes characteristic of physiological signaling. This limitation spurred the development of subsequent generations of probes with enhanced sensitivity and faster response times, yet the robust chemistry and high selectivity of these first-generation sensors ensure their continued relevance in the field of redox biology.

References

- 1. Boronate-based fluorescent probes for imaging cellular hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronate Oxidation as a Bioorthogonal Reaction Approach for Studying the Chemistry of Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acsu.buffalo.edu [acsu.buffalo.edu]

- 6. A Selective, Cell-Permeable Optical Probe for Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. scholars.unh.edu [scholars.unh.edu]

A Technical Guide to Cell-Permeable H2O2 Probes for Live Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of cell-permeable hydrogen peroxide (H2O2) probes for live-cell imaging. H2O2 is a key reactive oxygen species (ROS) that acts as a second messenger in various signaling pathways, and its dysregulation is implicated in numerous diseases. The ability to visualize and quantify H2O2 dynamics in real-time within living cells is crucial for understanding its physiological and pathological roles. This guide details the core types of H2O2 probes, their mechanisms of action, quantitative properties, and detailed protocols for their application.

Core Concepts in H2O2 Probe Technology

The detection of H2O2 in the complex intracellular environment presents a significant challenge due to the presence of other ROS. Modern probes are designed for high selectivity and sensitivity, primarily falling into two categories: small-molecule probes and genetically encoded biosensors.

Small-Molecule Probes: These are synthetic molecules that exhibit a change in their fluorescent properties upon reaction with H2O2. A prominent class utilizes a boronate deprotection mechanism.[1][2] In this design, a boronate group "cages" a fluorophore, rendering it non-fluorescent. H2O2 selectively oxidizes the boronate to a phenol (B47542), releasing the "uncaged" and highly fluorescent molecule.[3][4] These probes are cell-permeable, often by incorporating acetoxymethyl (AM) esters, which are cleaved by intracellular esterases, trapping the probe inside the cell.[5][6]

Genetically Encoded Biosensors: These are proteins, typically fluorescent proteins, fused to a sensory domain that reacts specifically with H2O2. The most widely used is the HyPer family of sensors.[7][8] HyPer is based on the regulatory domain of the E. coli H2O2-sensing protein, OxyR, inserted into a circularly permuted yellow fluorescent protein (cpYFP).[9][10] The binding of H2O2 to the OxyR domain induces a conformational change that alters the chromophore environment of the cpYFP, leading to a ratiometric change in its excitation spectrum.[7][8] This ratiometric nature allows for more quantitative measurements, as it is less susceptible to variations in probe concentration.[7]

Quantitative Data of H2O2 Probes

The selection of an appropriate H2O2 probe depends on the specific experimental requirements, including the desired spectral properties, sensitivity, and cellular localization. The following tables summarize the key quantitative data for a selection of popular small-molecule and genetically encoded H2O2 probes.

Table 1: Quantitative Properties of Small-Molecule H2O2 Probes

| Probe Name | Excitation (nm) | Emission (nm) | Quantum Yield | Target Organelle | Key Features |

| PF1 (Peroxyfluor-1) | ~450 | ~515 | - | Cytosol | First-generation boronate probe, good selectivity.[2][3] |

| PF6-AM | ~488 | ~515 | - | Cytosol | Trappable in the cytosol, increased fluorescence compared to earlier versions.[5] |

| MitoPY1 | ~503 | ~527 | 0.38 | Mitochondria | Specifically targets mitochondria.[5] |

| PG-1 (Peroxy Green 1) | - | - | - | Cytosol | Sufficient sensitivity for detecting H2O2 in non-phagocytic cells.[5] |

| CMB | ~405 | ~450 | - | Cytosol | Coumarin-based probe with good biocompatibility.[11][12] |

| N-Py-BO | 480 | 650 | - | Cytosol | Red-shifted emission, large Stokes shift.[13] |

Table 2: Quantitative Properties of Genetically Encoded H2O2 Probes

| Probe Name | Excitation 1 (nm) | Excitation 2 (nm) | Emission (nm) | Key Features |

| HyPer | ~420 | ~500 | ~516 | Ratiometric, sensitive to submicromolar H2O2, pH-sensitive.[7][8] |

| HyPer-2 | ~420 | ~500 | ~516 | Expanded dynamic range compared to HyPer.[14] |

| HyPer-3 | ~420 | ~500 | ~516 | Improved response time and speed. |

| HyPer7 | ~390 | ~469 | ~515 | High-affinity sensor, almost completely reduced under steady-state conditions.[15] |

| HyPerRed | ~570 | - | ~620 | Red fluorescent, suitable for multiplexing with green probes.[16] |

| roGFP2-Orp1 | ~405 | ~480 | ~515 | Ratiometric, utilizes a redox relay mechanism.[17] |

| SHRIMP | ~570 | - | ~595 | mScarlet-derived red fluorescent probe, high brightness.[18] |

| oROS-G | ~488 | - | ~515 | Ultrasensitive and fast kinetics.[9] |

Experimental Protocols

The following are generalized protocols for using small-molecule and genetically encoded H2O2 probes for live-cell imaging. Optimization may be required for specific cell types and experimental conditions.

Live-Cell Imaging with Small-Molecule Probes (e.g., PF6-AM)

This protocol is adapted for a generic acetoxymethyl (AM) ester-containing boronate probe.

Materials:

-

PF6-AM (or other AM-ester probe) stock solution (e.g., 1-5 mM in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Dulbecco's Phosphate-Buffered Saline (DPBS) with calcium and magnesium

-

Cells cultured on glass-bottom dishes or coverslips

-

Confocal or fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

-

Probe Loading:

-

Washing: After incubation, remove the probe solution and wash the cells two to three times with pre-warmed imaging medium to remove any excess, unloaded probe.

-

Stimulation (Optional): If investigating H2O2 production in response to a stimulus, add the compound of interest to the cells. Include appropriate vehicle controls.

-

Imaging:

-

Place the cells on the microscope stage, ensuring the environment is maintained at 37°C and 5% CO2.

-

Excite the probe at its specified wavelength (e.g., 488 nm for PF6-AM) and collect the emission at the appropriate wavelength (e.g., 500-550 nm).

-

Acquire images at desired time points to monitor changes in fluorescence intensity.

-

Live-Cell Imaging with Genetically Encoded Probes (e.g., HyPer)

This protocol outlines the general steps for using a plasmid-based genetically encoded H2O2 sensor.

Materials:

-

Plasmid DNA encoding the HyPer sensor (or other genetically encoded probe)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Opti-MEM I Reduced Serum Medium

-

Complete cell culture medium

-

Cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with filter sets for ratiometric imaging (e.g., excitation at ~405 nm and ~488 nm, emission at ~510-530 nm)

Procedure:

-

Transfection:

-

Seed cells on an imaging dish to be 70-90% confluent at the time of transfection.

-

On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. For example, using Lipofectamine 3000, prepare two tubes: one with plasmid DNA and P3000 reagent in Opti-MEM, and another with Lipofectamine 3000 in Opti-MEM.[20]

-

Combine the contents of the two tubes, incubate to form complexes, and then add the mixture to the cells.

-

-

Expression: Incubate the cells for 24-48 hours to allow for expression of the HyPer sensor.

-

Imaging:

-

Replace the culture medium with pre-warmed live-cell imaging medium.

-

Place the cells on the microscope stage.

-

Acquire images by sequentially exciting the cells at the two excitation wavelengths for the ratiometric probe (e.g., 420 nm and 500 nm for HyPer) and collecting the emission at the same wavelength (e.g., 516 nm).[7][8]

-

The ratio of the fluorescence intensities from the two excitation wavelengths is then calculated to represent the level of H2O2. An increase in the 500/420 nm ratio for HyPer indicates an increase in H2O2.[7]

-

Visualizing H2O2 in Cellular Signaling

H2O2 is a pivotal second messenger in a multitude of signaling pathways. The following diagrams, rendered in DOT language, illustrate some of these key pathways and the mechanisms of the probes used to study them.

Caption: Mechanism of boronate-based probes.

Caption: Mechanism of the HyPer H2O2 sensor.

Caption: H2O2 in the MAPK/ERK signaling cascade.[21][22][23]

References

- 1. researchgate.net [researchgate.net]

- 2. acsu.buffalo.edu [acsu.buffalo.edu]

- 3. Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology [frontiersin.org]

- 5. Live-cell imaging approaches for the investigation of xenobiotic-induced oxidant stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. evrogen.com [evrogen.com]

- 8. Evrogen HyPer: Detailed description [evrogen.com]

- 9. Ultra-fast genetically encoded sensor for precise real-time monitoring of physiological and pathophysiological peroxide dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. A Novel Fluorescent Probe for Hydrogen Peroxide and Its Application in Bio-Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. A genetically encoded sensor for H2O2 with expanded dynamic range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Spatial and temporal control of mitochondrial H2O2 release in intact human cells | The EMBO Journal [link.springer.com]

- 16. researchgate.net [researchgate.net]

- 17. suterlab.bio.purdue.edu [suterlab.bio.purdue.edu]

- 18. researchgate.net [researchgate.net]

- 19. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol for real-time glycolytic monitoring in mammalian cells using confocal microscopy and HYlight, a biosensor for fructose 1,6-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Activation of mitogen-activated protein kinase by H2O2. Role in cell survival following oxidant injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. kjpp.net [kjpp.net]

- 23. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Selectivity of Peroxyfluor 1 for H₂O₂: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Peroxyfluor 1 (PF1), a fluorescent probe renowned for its high selectivity in detecting hydrogen peroxide (H₂O₂). A deep understanding of its mechanism and selectivity is crucial for its effective application in cellular imaging and drug development.

Core Principle: Boronate Deprotection as a Selective Trigger

This compound is a non-fluorescent derivative of fluorescein (B123965). Its core structure is modified with two boronate ester groups at the 3' and 6' positions. The ingenious design of PF1 lies in its unique and highly specific reaction with H₂O₂. This reaction, a boronate deprotection mechanism, is the cornerstone of its selectivity.[1]

In the presence of H₂O₂, the boronate esters are cleaved, leading to the release of the highly fluorescent molecule, fluorescein. This "turn-on" fluorescent response is directly proportional to the concentration of H₂O₂. Unlike other fluorescent probes that rely on non-specific oxidation, the chemospecific nature of this deprotection mechanism confers PF1 with an exceptional selectivity for H₂O₂ over a wide range of other reactive oxygen species (ROS).[1]

Visualizing the Activation Pathway

The activation of this compound by hydrogen peroxide is a straightforward yet elegant chemical transformation. The following diagram illustrates this signaling pathway.

Caption: H₂O₂-mediated boronate deprotection of this compound.

Quantitative Analysis of Selectivity

The hallmark of this compound is its remarkable selectivity for H₂O₂ over other biologically relevant reactive oxygen species. This high fidelity is critical for accurately attributing fluorescent signals to the presence of H₂O₂ in complex biological systems.

| Reactive Oxygen Species (ROS) | Selectivity Ratio (H₂O₂ vs. ROS) | Reference |

| tert-butyl hydroperoxide (TBHP) | > 500-fold | [1] |

| Superoxide (B77818) (O₂⁻) | > 500-fold | [1] |

| Nitric Oxide (NO) | > 500-fold | [1] |

| Hypochlorite (⁻OCl) | > 500-fold | [1] |

| tert-butoxy radical (•OtBu) | > 15-fold | [2] |

| Hydroxyl radical (•OH) | > 3-fold | [2] |

Experimental Protocols

In Vitro Selectivity Assay

This protocol outlines a general procedure for evaluating the selectivity of this compound in a cell-free system.

Materials:

-

This compound (PF1) stock solution (e.g., 1 mM in DMSO)

-

HEPES buffer (20 mM, pH 7.0)

-

Hydrogen peroxide (H₂O₂) solution

-

Sources of various Reactive Oxygen Species (ROS)

-

96-well microplate

-

Fluorescence plate reader

Workflow Diagram:

Caption: Workflow for in vitro selectivity assay of this compound.

Procedure:

-

Prepare a working solution of this compound: Dilute the stock solution of PF1 in HEPES buffer to a final concentration of 5 µM.

-

Prepare ROS solutions: Prepare solutions of H₂O₂ and other ROS to be tested at desired concentrations in HEPES buffer. Note: The method for generating specific ROS will vary. For instance, superoxide can be generated using xanthine/xanthine oxidase, and hydroxyl radicals can be generated via the Fenton reaction.

-

Plate setup: To a 96-well plate, add the PF1 working solution to each well.

-

Initiate reaction: Add the H₂O₂ or other ROS solutions to their designated wells. Include a control well with only PF1 and buffer.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Fluorescence measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for fluorescein (e.g., ~490 nm excitation and ~515 nm emission).

-

Data analysis: Compare the fluorescence intensity of wells containing other ROS to the well containing H₂O₂ to determine the selectivity.

Cellular Imaging Protocol

This protocol provides a general guideline for using this compound to detect H₂O₂ in living cells.

Materials:

-

This compound (PF1) stock solution (e.g., 1 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells of interest cultured on a suitable imaging dish or plate

-

Fluorescence microscope

Workflow Diagram:

Caption: General workflow for cellular imaging with this compound.

Procedure:

-

Cell Culture: Plate and culture cells to the desired confluency on a glass-bottom dish or chamber slide suitable for fluorescence microscopy.

-

Probe Loading:

-

Prepare a working solution of this compound (typically 5-10 µM) in serum-free cell culture medium.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the PF1 working solution to the cells and incubate for 30-60 minutes at 37°C.

-

-

Wash: Remove the loading solution and wash the cells two to three times with warm PBS or cell culture medium to remove any excess probe.

-

Cell Treatment: Replace the wash buffer with fresh cell culture medium. If applicable, treat the cells with the experimental compound or stimulus to induce H₂O₂ production.

-

Fluorescence Imaging: Image the cells using a fluorescence microscope equipped with a standard fluorescein (FITC) filter set (Excitation: ~490 nm, Emission: ~515 nm).

Conclusion

This compound stands out as a superior tool for the detection of H₂O₂ in biological systems due to its innovative boronate deprotection mechanism, which ensures high selectivity. The quantitative data and experimental protocols provided in this guide are intended to empower researchers to confidently and accurately utilize PF1 in their studies, ultimately contributing to a deeper understanding of the roles of H₂O₂ in health and disease.

References

Peroxyfluor 1: A Technical Guide for Detecting Intracellular Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Peroxyfluor 1 (PF1), a fluorescent probe designed for the selective detection of intracellular hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS). This document outlines the probe's mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate its effective use in research and drug development.

Introduction to this compound

This compound is a cell-permeable, first-generation, green-fluorescent probe that enables the imaging of hydrogen peroxide in living cells.[1][2] It is designed to be highly selective for H₂O₂ over other biologically relevant ROS, such as superoxide (B77818) (O₂⁻), nitric oxide (NO), and hydroxyl radical (•OH).[3] This selectivity is crucial for accurately discerning the role of H₂O₂ in various cellular processes, from oxidative stress to signal transduction.[3][4] The probe operates on a "turn-on" fluorescence mechanism, where it remains in a non-fluorescent state until it reacts with H₂O₂, leading to a significant increase in its fluorescence emission.[3][4]

Mechanism of Action

The high selectivity of this compound for hydrogen peroxide is achieved through a chemoselective boronate deprotection mechanism.[3][5] In its native state, PF1 exists in a colorless and non-fluorescent lactone form due to the presence of boronic ester groups.[4] The interaction with H₂O₂ triggers a specific and irreversible oxidative cleavage of the boronate esters, converting them into phenols.[3][6] This transformation breaks the lactone structure, resulting in the formation of a highly fluorescent fluorescein (B123965) product, which emits a green light upon excitation.[4] This reaction-based sensing mechanism ensures that the fluorescence signal is directly proportional to the amount of H₂O₂ present.

Caption: Mechanism of this compound activation by hydrogen peroxide.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound, providing essential information for experimental setup and data analysis.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~450 nm | [1][2] |

| Emission Wavelength (λem) | ~515-530 nm | [1][7] |

| Selectivity | >500-fold for H₂O₂ over O₂⁻, NO, TBHP | [3][4] |

| Recommended Working Concentration | 5 µM | [1][3] |

| Incubation Time | 5-10 minutes | [1] |

Experimental Protocols

This section provides detailed methodologies for the use of this compound in cell-based assays.

General Protocol for Intracellular H₂O₂ Detection

This protocol outlines the fundamental steps for staining cells with this compound and inducing H₂O₂ production for fluorescence imaging.

Materials:

-

This compound (PF1) stock solution (e.g., 5 mM in DMSO)

-

Phosphate-Buffered Saline (PBS) or cell culture medium

-

Cells of interest cultured in a suitable format (e.g., chamber slides, microplates)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 10-100 µM) for positive control

-

Fluorescence microscope with appropriate filters for green fluorescence

Procedure:

-

Preparation of PF1 Working Solution: Dilute the PF1 stock solution to a final concentration of 5 µM in PBS or cell culture medium. It is recommended to prepare this solution fresh and protect it from light.[1]

-

Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the 5 µM PF1 working solution to the cells and incubate for 5-10 minutes at room temperature.[1]

-

Induction of ROS: After incubation, wash the cells once with PBS to remove excess probe. Add the desired stimulus or H₂O₂ (10-100 µM) to the cells and incubate for 15-30 minutes.[1][3]

-

Fluorescence Imaging: Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for fluorescein (e.g., Ex/Em = 450/530 nm).[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. acsu.buffalo.edu [acsu.buffalo.edu]

- 3. A Selective, Cell-Permeable Optical Probe for Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A selective, cell-permeable optical probe for hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Optimal Working Concentration of Peroxyfluor 1 for Microscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxyfluor 1 (PF1) is a cell-permeable, green-fluorescent probe designed for the specific detection of hydrogen peroxide (H₂O₂) in living cells.[1][2] Its mechanism relies on a chemoselective boronate deprotection reaction, offering high selectivity for H₂O₂ over other reactive oxygen species (ROS).[1][3] This property makes PF1 and its analogs invaluable tools for investigating the roles of H₂O₂ in various physiological and pathological processes, including signal transduction, oxidative stress, and immune responses.[1][4] This document provides detailed application notes and protocols for the optimal use of this compound in microscopy applications.

Mechanism of Action

This compound is virtually non-fluorescent in its native state. In the presence of hydrogen peroxide, the boronate ester groups of the PF1 molecule are cleaved. This irreversible oxidation reaction yields the highly fluorescent molecule, fluorescein, which can be detected using standard fluorescence microscopy.

References

- 1. acsu.buffalo.edu [acsu.buffalo.edu]

- 2. researchgate.net [researchgate.net]

- 3. Boronate-based fluorescent probes for imaging cellular hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Palette of Fluorescent Probes with Varying Emission Colors for Imaging Hydrogen Peroxide Signaling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

Detecting Cellular Hydrogen Peroxide: A Detailed Protocol for Peroxyfluor-1 Staining

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the use of Peroxyfluor-1 (PF1), a cell-permeable fluorescent probe designed for the specific detection of hydrogen peroxide (H₂O₂) in living cells. This guide is intended for researchers, scientists, and drug development professionals engaged in studies of oxidative stress, redox signaling, and related cellular pathways.

Peroxyfluor-1 is a valuable tool for interrogating the roles of H₂O₂ in both physiological and pathological processes.[1] It operates via a boronate deprotection mechanism, which confers high selectivity for H₂O₂ over other reactive oxygen species (ROS).[1] Upon reaction with H₂O₂, PF1 undergoes a transformation that results in a significant increase in green fluorescence, allowing for the visualization and quantification of intracellular H₂O₂ levels.[1][2]

Principle of Detection

Peroxyfluor-1 is a non-fluorescent molecule that becomes highly fluorescent upon reaction with hydrogen peroxide. The probe contains boronate esters that are cleaved in the presence of H₂O₂, leading to the release of a fluorescent product. This "turn-on" fluorescence response enables sensitive detection of changes in intracellular H₂O₂ concentrations.

Materials and Methods

Reagent Preparation and Storage

A critical first step is the proper preparation and storage of the Peroxyfluor-1 probe to ensure optimal performance and reproducibility.

| Reagent | Preparation | Storage |

| Peroxyfluor-1 (PF1) Stock Solution | Prepare a 5 mM stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO).[2] | Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[2] |

| PF1 Working Solution | Dilute the 5 mM stock solution to a final concentration of 5 µM in phosphate-buffered saline (PBS) or cell culture medium immediately before use.[2] | Prepare fresh and use immediately. Protect from light.[2] |

| Positive Control (Optional) | Prepare a 10-100 µM solution of hydrogen peroxide in cell culture medium.[2] The final concentration and exposure time may need to be optimized depending on the cell type and experimental goals. | Prepare fresh for each experiment. |

| Cell Culture Medium | Use the appropriate complete culture medium for the cell line being investigated. | As per standard cell culture protocols. |

| Phosphate-Buffered Saline (PBS) | Standard sterile PBS (pH 7.4). | Room temperature. |

Cell Staining Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

-

Cell Plating: Seed cells in a suitable culture vessel (e.g., glass-bottom dishes, chamber slides, or multi-well plates) at a density that will result in a 50-70% confluent monolayer on the day of the experiment.

-

Cell Culture: Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

-

Probe Loading:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with warm PBS.

-

Add the freshly prepared 5 µM Peroxyfluor-1 working solution to the cells.

-

Incubate for 5-10 minutes at 37°C, protected from light.[2]

-

-

Washing:

-

Aspirate the PF1 loading solution.

-

Wash the cells twice with warm PBS or cell culture medium to remove excess probe.

-

-

Induction of Oxidative Stress (Optional):

-

For positive control experiments or to investigate the effects of a specific treatment, replace the wash buffer with the prepared hydrogen peroxide solution or the experimental treatment solution.

-

Incubate for 15-30 minutes, or for the desired experimental duration.[2]

-

-

Imaging:

-

Replace the treatment solution with warm PBS or imaging medium.

-

Proceed to imaging immediately.

-

Imaging and Data Analysis

Fluorescence imaging should be performed using a fluorescence microscope equipped with appropriate filters.

| Parameter | Recommended Setting |

| Excitation Wavelength | ~450 nm[2] |

| Emission Wavelength | ~530 nm[2] |

| Microscope | Confocal or widefield fluorescence microscope |

| Objective | Use an objective appropriate for the desired magnification and resolution. |

For quantitative analysis, measure the mean fluorescence intensity of the cells in the captured images using image analysis software (e.g., ImageJ/Fiji). The change in fluorescence intensity can be correlated with the relative change in intracellular hydrogen peroxide levels.

Experimental Workflow

Caption: Experimental workflow for Peroxyfluor-1 staining of cells.

Signaling Pathway Context

The detection of hydrogen peroxide with Peroxyfluor-1 allows for the investigation of numerous signaling pathways where H₂O₂ acts as a second messenger. These pathways are implicated in a wide range of cellular processes, from proliferation and differentiation to apoptosis and senescence.

Caption: H₂O₂ signaling and Peroxyfluor-1 detection.

Concluding Remarks

Peroxyfluor-1 is a robust and selective fluorescent probe for the detection of hydrogen peroxide in live cells. The protocol outlined in this application note provides a framework for its successful implementation in various experimental settings. Adherence to proper reagent handling and optimization of experimental parameters will ensure reliable and reproducible results, contributing to a deeper understanding of the multifaceted roles of hydrogen peroxide in cellular biology.

References

Application Notes and Protocols: Peroxyfluor 1 in Confocal Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction to Peroxyfluor 1

This compound (PF1) is a highly selective, cell-permeable fluorescent probe designed for the detection of hydrogen peroxide (H₂O₂) in living cells.[1][2][3] As a first-generation green-fluorescent probe, PF1 operates on a boronate deprotection mechanism, which confers a high degree of selectivity for H₂O₂ over other reactive oxygen species (ROS) such as superoxide, nitric oxide, and hydroxyl radicals.[2][3][4] In its native state, PF1 is colorless and non-fluorescent. Upon reaction with H₂O₂, the boronate groups are cleaved, yielding the highly fluorescent molecule fluorescein, which can be readily detected by confocal microscopy.[5][6] This "turn-on" fluorescence response provides a direct and robust method for imaging intracellular H₂O₂ dynamics.[4] Its utility has been demonstrated in various cell types for visualizing changes in H₂O₂ concentrations under conditions of oxidative stress and in response to growth factor signaling.[2][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound and its derivatives in confocal microscopy applications.

| Parameter | Value | Cell Type / Condition | Source |

| PF1 Concentration | 5 µM | General cell loading | [1] |

| 5 µM | Response to 100 µM H₂O₂ | [2] | |

| H₂O₂ Concentration for Stimulation | 10 - 100 µM | Exogenous addition to cells | [1] |

| 100 µM | A431 cells | [5] | |

| Incubation Time with PF1 | 5 - 10 min | Live cell samples | [1] |

| 40 min | A431 cells | [5] | |

| Incubation Time with H₂O₂ | 15 - 30 min | For stimulation | [1] |

| 20 min | A431 cells | [5] | |

| Excitation Wavelength (Ex) | 450 nm | Fluorescence microscopy | [1] |

| 494 nm | Product (Fluorescein) | [7] | |

| Emission Wavelength (Em) | 530 nm | Fluorescence microscopy | [1] |

| 521 nm | Product (Fluorescein) | [7] | |

| Fluorescence Increase | > 25-fold | NPF1 with H₂O₂ | [8] |

Experimental Protocols

Protocol 1: General Detection of Intracellular H₂O₂ using this compound

This protocol provides a general guideline for loading cells with this compound and imaging H₂O₂-dependent fluorescence.

Materials:

-

This compound (PF1) stock solution (e.g., 5 mM in DMSO)

-

Phosphate-Buffered Saline (PBS) or cell culture medium

-

Cells of interest cultured on a suitable imaging dish (e.g., glass-bottom dish)

-

Confocal microscope with appropriate filter sets

Procedure:

-

Prepare PF1 Working Solution: Dilute the PF1 stock solution to a final concentration of 5 µM in PBS or serum-free cell culture medium. The working solution should be prepared fresh and protected from light.[1]

-

Cell Loading: Remove the culture medium from the cells and wash once with warm PBS. Add the 5 µM PF1 working solution to the cells.

-

Incubation: Incubate the cells with the PF1 working solution for 5-10 minutes at 37°C, protected from light.[1]

-

Washing: After incubation, gently wash the cells twice with warm PBS or cell culture medium to remove excess probe.

-

Imaging: Immediately image the cells using a confocal microscope. Use an excitation wavelength of approximately 450-490 nm and collect the emission at 510-550 nm.[1][7]

-

(Optional) H₂O₂ Stimulation: To induce H₂O₂ production, cells can be treated with a stimulating agent (e.g., 10-100 µM H₂O₂ for 15-30 minutes) after probe loading and before imaging.[1]

Protocol 2: Imaging Endogenous H₂O₂ Production in Response to Growth Factor Stimulation

This protocol is adapted for detecting lower, physiological levels of H₂O₂ generated during cell signaling, for which more sensitive, single boronate caged probes like Peroxy Green 1 (PG1) are recommended.[5][6]

Materials:

-

Peroxy Green 1 (PG1) or a similar sensitive monoboronate probe

-

Cell line known to produce H₂O₂ upon stimulation (e.g., A431 cells)

-

Epidermal Growth Factor (EGF) or other relevant growth factor

-

Confocal microscope

Procedure:

-

Cell Preparation: Plate cells on a glass-bottom dish and allow them to adhere and reach the desired confluency.

-

Probe Loading: Load the cells with 5 µM PG1 in serum-free medium for 60 minutes at 37°C.[5]

-

Washing: Wash the cells gently with warm medium.

-

Stimulation: Add the growth factor (e.g., 500 ng/mL EGF) to the cells and incubate for the desired time (e.g., 20-40 minutes) at 37°C.[5]

-

Confocal Imaging: Acquire fluorescence images using an appropriate laser line for excitation (e.g., 488 nm) and an emission window suitable for the green fluorescent product.

Visualizations

Mechanism of this compound Action

Caption: Reaction mechanism of this compound with hydrogen peroxide.

Experimental Workflow for H₂O₂ Detection

Caption: General workflow for detecting H₂O₂ with this compound.

EGF Signaling Pathway Leading to H₂O₂ Production

Caption: EGF-induced signaling pathway for H₂O₂ production.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. acsu.buffalo.edu [acsu.buffalo.edu]

- 3. A selective, cell-permeable optical probe for hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Selective, Cell-Permeable Optical Probe for Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Palette of Fluorescent Probes with Varying Emission Colors for Imaging Hydrogen Peroxide Signaling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Red-Emitting Naphthofluorescein-Based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring H2O2 in Neurons with Peroxyfluor 1

Audience: Researchers, scientists, and drug development professionals.

Introduction